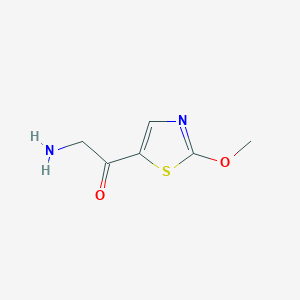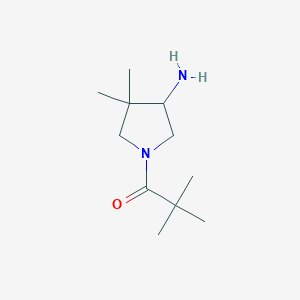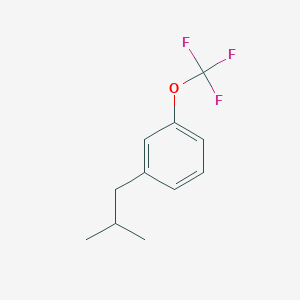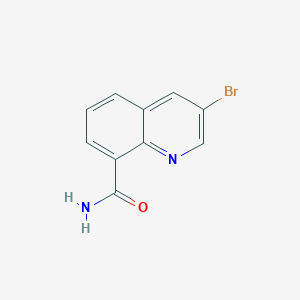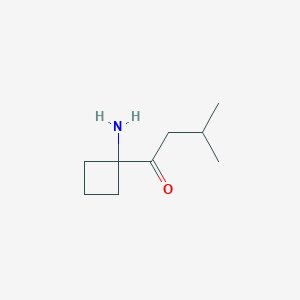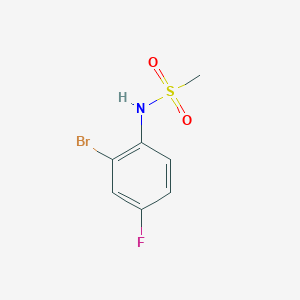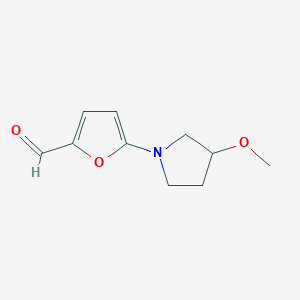![molecular formula C11H11F2NO B13184594 2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the bicyclic framework contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
化学反応の分析
Types of Reactions
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure allow the compound to bind to enzymes or receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares the bicyclic structure but lacks the fluorine atoms and pyridine ring.
2,2-Difluoro-7-oxabicyclo[4.1.0]heptane: Similar fluorinated bicyclic structure but without the pyridine ring.
Uniqueness
2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine is unique due to the combination of the bicyclic framework, fluorine atoms, and the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
特性
分子式 |
C11H11F2NO |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
2-(4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl)pyridine |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)4-5-11(9(7-10)15-11)8-3-1-2-6-14-8/h1-3,6,9H,4-5,7H2 |
InChIキー |
SIATWDHWWUBBSI-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C(O2)CC1(F)F)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
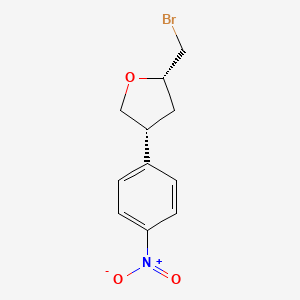
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
